molecular formula C13H14N2O B8697604 N-benzyl-6-methoxypyridin-3-amine

N-benzyl-6-methoxypyridin-3-amine

Cat. No.: B8697604
M. Wt: 214.26 g/mol
InChI Key: XLFLXMQISQSIHR-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxypyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a methoxy group attached to the sixth position of the pyridine ring and a phenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxypyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinamine, methanol, and benzyl chloride.

    Methoxylation: The methoxylation of 3-pyridinamine is achieved by reacting it with methanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions.

    N-Benzylation: The resulting 6-(methyloxy)-3-pyridinamine is then subjected to N-benzylation by reacting it with benzyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridinamine derivatives.

Scientific Research Applications

N-benzyl-6-methoxypyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(methyloxy)-N-(phenylmethyl)-2-pyridinamine
  • 6-(ethyloxy)-N-(phenylmethyl)-3-pyridinamine
  • 6-(methyloxy)-N-(phenylethyl)-3-pyridinamine

Uniqueness

N-benzyl-6-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-benzyl-6-methoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-16-13-8-7-12(10-15-13)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3

InChI Key

XLFLXMQISQSIHR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-methoxypyridine (1.00 g, 8.06 mmol) in dichloromethane (20.0 mL) was treated with benzaldehyde (0.080 mL, 8.06 mmol) followed by stirring at ambient temperature for 20 min. The mixture was then treated with sodium cyanoborohydride (1.79 g, 8.46 mmol) followed by acetic acid (0.460 mL, 8.06) and continued stirring for 2 h. The solution was treated with water and saturated sodium hydrogen carbonate, and then extracted twice with dichloromethane. The combined organic portions were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil was swirled in hexanes, and a solid was filtered. The filtrate was concentrated and the title compound was obtained as a light pink solid (0.340 g, 20%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.61 (d, J=2.5 Hz, 1H), 7.28-7.41 (m, 5H), 7.01 (dd, J=8.8, 3.0 Hz, 1H), 6.62 (d, J=9.3 Hz, 1H), 4.30 (s, 2H), 3.87 (s, 3H). MS(ES+) m/e 215 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
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20 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0.46 mL
Type
solvent
Reaction Step Four
Name
Yield
20%

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